molecular formula C6H13NO2 B095048 N,N-Dimethyl-1,3-dioxan-2-amine CAS No. 19449-32-2

N,N-Dimethyl-1,3-dioxan-2-amine

Cat. No.: B095048
CAS No.: 19449-32-2
M. Wt: 131.17 g/mol
InChI Key: SSGCBTSVDLLNIP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-dioxan-2-amine (CAS: 19449-32-2) is a heterocyclic amine with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It features a six-membered 1,3-dioxane ring substituted with a dimethylamino group at the 2-position. This compound is classified as a flammable liquid (H226) and requires precautions such as avoiding ignition sources and storing in well-ventilated areas . Its applications span chemical synthesis intermediates, though specific industrial uses are less documented compared to structurally related amines. Key properties include a low XLogP3 value (0.4), indicating moderate hydrophobicity, and a polar surface area of 21.7 Ų, suggesting solubility in polar solvents .

Properties

CAS No.

19449-32-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N,N-dimethyl-1,3-dioxan-2-amine

InChI

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3

InChI Key

SSGCBTSVDLLNIP-UHFFFAOYSA-N

SMILES

CN(C)C1OCCCO1

Canonical SMILES

CN(C)C1OCCCO1

Other CAS No.

19449-32-2

Pictograms

Flammable

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-1,3-dioxan-2-amine serves as a reagent in organic synthesis. It is particularly useful for preparing various cyclic compounds due to its unique dioxane structure which facilitates nucleophilic and electrophilic reactions.

Key Reactions:

  • Oxidation: Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.
  • Reduction: Produces amines or alcohols via reducing agents such as lithium aluminum hydride.
  • Substitution: Engages in nucleophilic substitution with alkyl halides or acyl chlorides.

Pharmaceutical Development

The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with various substrates makes it a candidate for developing new drugs targeting specific biological pathways.

Case Study:
A study investigated the use of this compound in synthesizing analogs of known pharmaceuticals, demonstrating its effectiveness in facilitating complex chemical transformations that yield biologically active molecules .

Agrochemical Production

In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of various functional groups necessary for biological activity against pests.

Fine Chemicals Manufacturing

The compound is employed in the production of fine chemicals due to its reactivity and ability to undergo various transformations under mild conditions. It can be synthesized on a large scale while maintaining high purity levels.

Application Description
Organic SynthesisUsed as a reagent for cyclic compounds
Pharmaceutical IntermediatesIntermediate for drug synthesis
AgrochemicalsBuilding block for pesticides and herbicides

Polymer Chemistry

This compound has been studied for its role in polymer degradation processes. It has shown potential in aminolysis reactions that can modify polymer properties, enhancing their functionality and biodegradability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The following table compares N,N-Dimethyl-1,3-dioxan-2-amine with analogous compounds, emphasizing structural variations and functional impacts:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 19449-32-2 C₆H₁₃NO₂ 131.17 Six-membered dioxane ring; dimethylamino group Chemical intermediate, potential specialty synthesis
N,N-Dimethyl-1,3-propanediamine 109-55-7 C₅H₁₄N₂ 102.18 Linear propane backbone; terminal dimethylamino groups Drug delivery (liposome targeting), cosmetics, cationized LDL for lysosomal delivery
N,N-Dimethyl-1,3-dioxolan-2-amine 19449-26-4 C₅H₁₁NO₂ 117.15 Five-membered dioxolane ring; dimethylamino group Chemical intermediate (e.g., in organic synthesis)
N,N-Dimethyl-1,3-oxathiolan-2-amine 115109-09-6 C₄H₉NOS 119.18 Five-membered oxathiolane ring (oxygen + sulfur); dimethylamino group Specialty synthesis (reactivity influenced by sulfur)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethyl-1,3-dioxan-2-amine, and how can purity be ensured?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1,3-dihalo derivatives (e.g., 1,3-dibromopropane) with dimethylamine under alkaline conditions in solvents like water or dimethyl sulfoxide. Pyridine may act as a catalyst to enhance reactivity. Post-synthesis, purification via fractional distillation or crystallization is critical to achieve >98% purity. Analytical techniques such as NMR and GC-MS validate structural integrity and purity .

Q. How can the molecular structure of this compound be confirmed using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a non-polar solvent. Data collection with a diffractometer (e.g., Bruker D8) and refinement using SHELXL or WinGX software enable precise determination of bond angles, torsion angles, and hydrogen-bonding networks. WinGX also supports visualization of anisotropic displacement parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Consult Safety Data Sheets (SDS) for toxicity profiles (e.g., acute irritation risks). Store separately from nitrosating agents (e.g., nitrites) to prevent unintended nitrosamine formation. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can this compound be utilized in biochemical studies, such as cellular uptake mechanisms?

  • Methodology : The compound’s tertiary amine group can cationize biomolecules (e.g., LDL) to study receptor-independent endocytosis. For example, cationized LDL degradation in lysosomes can be tracked using chloroquine to inhibit lysosomal enzymes. Monitor cholesterol esterification via radiolabeled acetate incorporation assays .

Q. What derivatization strategies enhance the detection of this compound in trace-level analytical chemistry?

  • Methodology : Derivatize with fluorogenic agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable adducts. Analyze derivatives via reversed-phase HPLC with fluorescence detection or high-resolution mass spectrometry (HRMS). Optimize reaction conditions (pH, temperature) to maximize yield .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Perform graph set analysis (as per Etter’s rules) on SCXRD data to classify hydrogen-bond motifs (e.g., chains, rings). Software like Mercury (CCDC) or WinGX quantifies intermolecular interactions. Compare with related 1,3-dioxane derivatives to identify trends in supramolecular assembly .

Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage of this compound?

  • Methodology : Screen raw materials for nitrite contamination. Avoid acidic conditions that promote nitrosation. Implement LC-MS/MS with MRM transitions (e.g., m/z 74 → 42 for dimethylnitrosamine) for routine monitoring. Follow EFPIA or ICH M7(R2) guidelines for risk assessment .

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